NaV1.2/1.6 channel blocker-1

sodium channel pharmacology isoform selectivity CNS excitability

NaV1.2/1.6 channel blocker-1 (CAS 1199944-04-1, also referred to as compound is a small-molecule sodium channel inhibitor belonging to the imidazobenzoxazin-5-thione chemical class. It was identified through a medicinal chemistry campaign evaluating imidazobenzoxazines, imidazobenzoxazin-5-ones, and imidazobenzoxazin-5-thiones as blockers of the central nervous system isoforms NaV1.2 and NaV1.6.

Molecular Formula C14H14N2OS
Molecular Weight 258.34 g/mol
Cat. No. B12397072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaV1.2/1.6 channel blocker-1
Molecular FormulaC14H14N2OS
Molecular Weight258.34 g/mol
Structural Identifiers
SMILESCCCC1=C(N=C2N1C(=S)OC3=CC=CC=C32)C
InChIInChI=1S/C14H14N2OS/c1-3-6-11-9(2)15-13-10-7-4-5-8-12(10)17-14(18)16(11)13/h4-5,7-8H,3,6H2,1-2H3
InChIKeyOEWGFBGGWFYYNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NaV1.2/1.6 Channel Blocker-1: A Defined Imidazobenzoxazin-5-thione Dual Sodium Channel Inhibitor for Epilepsy Research


NaV1.2/1.6 channel blocker-1 (CAS 1199944-04-1, also referred to as compound 13) is a small-molecule sodium channel inhibitor belonging to the imidazobenzoxazin-5-thione chemical class. It was identified through a medicinal chemistry campaign evaluating imidazobenzoxazines, imidazobenzoxazin-5-ones, and imidazobenzoxazin-5-thiones as blockers of the central nervous system isoforms NaV1.2 and NaV1.6 [1]. The compound exhibits dual inhibitory activity with IC50 values of 9.8 μM for rat NaV1.6 and 24.4 μM for human NaV1.2, measured in stably transfected HEK293 cells [1]. Its well-defined chemical structure (C14H14N2OS, MW 258.34) and reproducible synthetic route make it a tractable tool compound for studying sodium channel pharmacology in generalized epilepsy and neuronal excitability disorders.

Why NaV1.2/1.6 Channel Blocker-1 Cannot Be Simply Replaced by Other Sodium Channel Blockers


Sodium channel inhibitors that target the brain isoforms NaV1.2 and NaV1.6 vary substantially in their subunit selectivity ratios, inactivated-state dependence, and binding kinetics. NaV1.2/1.6 channel blocker-1 displays a 2.5-fold preference for NaV1.6 over NaV1.2 (IC50 9.8 μM vs. 24.4 μM) [1], whereas the more recently reported dual inhibitor XPC-5462 is essentially equipotent across the two isoforms (IC50 10.3 nM and 10.9 nM) [2]. Clinical antiseizure drugs such as carbamazepine and phenytoin exhibit yet another profile—broad, non-selective inhibition with IC50 values in the mid-micromolar range [2]. The imidazobenzoxazin-5-thione scaffold further differentiates this compound from the dibenzazepine, hydantoin, and proprietary chemotypes of other NaV blockers. Consequently, experimental outcomes obtained with one NaV1.2/1.6 inhibitor cannot be assumed to replicate with another; each tool compound interrogates a distinct region of potency–selectivity–state-dependence space.

Quantitative Differentiation Evidence for NaV1.2/1.6 Channel Blocker-1 Versus Key Comparators


NaV1.6-Over-NaV1.2 Selectivity Ratio Distinguishes This Compound from the Equipotent Dual Blocker XPC-5462

NaV1.2/1.6 channel blocker-1 exhibits a 2.5-fold selectivity for rat NaV1.6 (IC50 = 9.8 μM) over human NaV1.2 (IC50 = 24.4 μM), yielding a NaV1.6/NaV1.2 IC50 ratio of 0.40 [1]. In contrast, the dual inhibitor XPC-5462 is essentially equipotent, with a NaV1.6/NaV1.2 ratio of approximately 0.94 (hNaV1.6 IC50 = 10.3 nM; hNaV1.2 IC50 = 10.9 nM) [2]. This difference in selectivity ratio means that at concentrations that fully engage NaV1.6, NaV1.2/1.6 channel blocker-1 partially spares NaV1.2, whereas XPC-5462 blocks both isoforms equally. The NaV1.6-selective tool XPC-7724 represents the opposite extreme, with a ratio of ~0.0055 (hNaV1.6 IC50 = 78 nM vs. hNaV1.2 IC50 = 14.3 μM) [2].

sodium channel pharmacology isoform selectivity CNS excitability

Micromolar hNaV1.2 Potency Intermediate Between Clinical Antiseizure Drugs Carbamazepine and Phenytoin

NaV1.2/1.6 channel blocker-1 inhibits human NaV1.2 with an IC50 of 24.4 μM [1]. In a comparative study using inactivated-state protocols, the clinically used antiseizure drugs carbamazepine and phenytoin inhibited hNaV1.2 with IC50 values of 67.4 μM and 35.2 μM, respectively [2]. Thus, NaV1.2/1.6 channel blocker-1 is approximately 2.8-fold more potent than carbamazepine and 1.4-fold more potent than phenytoin at the hNaV1.2 isoform. However, its potency is roughly 2,200-fold lower than that of the advanced tool compound XPC-5462 (hNaV1.2 IC50 = 10.9 nM) [2], indicating a moderate potency level that may be advantageous for studies where excessive channel blockade is undesirable.

antiseizure drug comparison NaV1.2 potency therapeutic window

Imidazobenzoxazin-5-thione Pharmacophore Defines a Structurally Distinct Chemical Class from Dibenzazepine, Hydantoin, and Proprietary NaV Blockers

NaV1.2/1.6 channel blocker-1 is built on an imidazobenzoxazin-5-thione core (C14H14N2OS, MW 258.34) featuring a thiocarbonyl at position 5, a methyl at position 2, and a propyl at position 3 of the fused tricyclic system [1]. This scaffold is chemically and pharmacophorically distinct from the dibenzazepine nucleus of carbamazepine, the hydantoin ring of phenytoin, and the proprietary structures of the XPC series [2]. Within the Rivara et al. 2014 series, compound 13 (NaV1.2/1.6 channel blocker-1) was among the most potent imidazobenzoxazin-5-thiones, with 48.5% block of NaV1.6 and 34.0% block of NaV1.2 sodium currents at concentrations up to 100 μM [1]. The thiocarbonyl moiety is a key structural determinant: replacement with a carbonyl (imidazobenzoxazin-5-one) or removal of the heterocyclic oxygen (imidazobenzoxazine) substantially alters potency and isoform preference [1].

chemical scaffold differentiation imidazobenzoxazin-5-thione structure-activity relationship

Commercial Availability at Defined Purity with Transparent Pricing Supports Routine Academic Procurement

NaV1.2/1.6 channel blocker-1 (CAS 1199944-04-1) is stocked by multiple independent vendors including MedChemExpress (Cat. HY-152166, purity >98%), TargetMol (Cat. T72170, purity 99.54%), and GlpBio (Cat. GC75469) [1]. Pricing as of current catalogs: TargetMol offers 1 mg at $34, 5 mg at $78, and 25 mg at $239 ; GlpBio lists 5 mg at $67 [1]. In contrast, the nanomolar-potency comparator XPC-5462 is available from fewer suppliers and typically commands a significant price premium reflective of its advanced development stage and patent-protected status. The established multi-vendor supply chain for NaV1.2/1.6 channel blocker-1 reduces procurement risk and ensures batch-to-batch reproducibility for longitudinal studies.

chemical procurement research tool compound cost efficiency

Optimal Research and Procurement Scenarios for NaV1.2/1.6 Channel Blocker-1


Pharmacological Dissection of NaV1.6 Versus NaV1.2 Contributions in Excitatory Neurons

The 2.5-fold NaV1.6-over-NaV1.2 selectivity of NaV1.2/1.6 channel blocker-1 [1] enables experiments where NaV1.6 is preferentially inhibited while NaV1.2 is only partially engaged. This contrasts with the equipotent dual blocker XPC-5462 and the highly NaV1.6-selective XPC-7724 [2]. Researchers studying the differential roles of these two isoforms in action potential initiation, repetitive firing, or synaptic transmission can use this compound at concentrations around the NaV1.6 IC50 to isolate NaV1.6-mediated effects.

Benchmarking Novel NaV1.2/1.6 Inhibitors Against a Well-Characterized Micromolar-Standard Compound

With its micromolar potency (hNaV1.2 IC50 = 24.4 μM; rNaV1.6 IC50 = 9.8 μM) [1] and established chemical identity, NaV1.2/1.6 channel blocker-1 serves as a reproducible reference standard for hit-validation campaigns. Its potency lies between the weak clinical drugs carbamazepine (hNaV1.2 IC50 = 67.4 μM) and the ultra-potent XPC series (IC50 ~10 nM) [2], providing a mid-range calibration point for electrophysiological assays.

Structure-Activity Relationship Studies on the Imidazobenzoxazin-5-thione Scaffold

The imidazobenzoxazin-5-thione core of NaV1.2/1.6 channel blocker-1 [1] represents a synthetically accessible, low-molecular-weight (258.34 Da) starting point for medicinal chemistry optimization. Researchers can modify the 2-methyl, 3-propyl, or 5-thiocarbonyl positions to probe structure-activity relationships and improve potency or selectivity, using compound 13 as the benchmark comparator within the series [1].

Cost-Effective Primary Screening in Academic Sodium Channel Pharmacology Programs

Multi-vendor availability at transparent pricing ($34–78 for 1–5 mg) [3] makes NaV1.2/1.6 channel blocker-1 an economically viable positive control or tool compound for academic labs with limited budgets. Its well-documented properties reduce the need for extensive in-house characterization, allowing researchers to allocate resources toward novel compound testing rather than control validation.

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